molecular formula C11H17N3O2 B13538505 Methyl 2-(cyclopropylamino)-3-(3-methyl-1h-pyrazol-1-yl)propanoate

Methyl 2-(cyclopropylamino)-3-(3-methyl-1h-pyrazol-1-yl)propanoate

Cat. No.: B13538505
M. Wt: 223.27 g/mol
InChI Key: WMEFFHXGMQYLIJ-UHFFFAOYSA-N
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Description

    is a chemical compound with the following structural formula:

    Methyl 2-(cyclopropylamino)-3-(3-methyl-1H-pyrazol-1-yl)propanoate: CH3C(O)NHCH(CH3)NHC(CH2CH2COOCH3)CH3\text{CH}_3 - \text{C}(\text{O}) - \text{NH} - \text{CH}(\text{CH}_3) - \text{NH} - \text{C}(\text{CH}_2\text{CH}_2\text{COOCH}_3) - \text{CH}_3CH3​−C(O)−NH−CH(CH3​)−NH−C(CH2​CH2​COOCH3​)−CH3​

  • It contains a pyrazole ring, an amino group, and an ester functionality. The cyclopropylamino group adds structural complexity.
  • Preparation Methods

  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example

      Major Products: These reactions yield derivatives with modified functional groups (e.g., alcohols, amines, or esters).

  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stereochemistry, and applications in organic synthesis.

      Biology: Explore its potential as a bioactive compound (e.g., enzyme inhibitors or ligands).

      Medicine: Assess its pharmacological properties (e.g., anti-inflammatory or antitumor effects).

      Industry: Evaluate its use in fine chemicals or pharmaceuticals.

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with specific molecular targets (e.g., enzymes, receptors, or proteins).
    • Further studies are needed to elucidate the precise pathways and biological effects.
  • Comparison with Similar Compounds

      Similar Compounds: Other pyrazole-containing molecules, such as 1H-pyrazole derivatives or ester-functionalized compounds.

      Uniqueness: Highlight its cyclopropylamino group and the specific combination of functional groups.

    Properties

    Molecular Formula

    C11H17N3O2

    Molecular Weight

    223.27 g/mol

    IUPAC Name

    methyl 2-(cyclopropylamino)-3-(3-methylpyrazol-1-yl)propanoate

    InChI

    InChI=1S/C11H17N3O2/c1-8-5-6-14(13-8)7-10(11(15)16-2)12-9-3-4-9/h5-6,9-10,12H,3-4,7H2,1-2H3

    InChI Key

    WMEFFHXGMQYLIJ-UHFFFAOYSA-N

    Canonical SMILES

    CC1=NN(C=C1)CC(C(=O)OC)NC2CC2

    Origin of Product

    United States

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